molecular formula C23H19NO5S2 B2956651 Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-95-1

Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2956651
CAS No.: 932520-95-1
M. Wt: 453.53
InChI Key: GTLWQCTUMZBTIJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (molecular formula: C₂₃H₁₉NO₅S₂, molecular weight: 453.53 g/mol) is a sulfamoyl-substituted benzothiophene derivative characterized by a phenoxy group attached to the para position of the sulfamoyl-linked phenyl ring .

Properties

IUPAC Name

ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S2/c1-2-28-23(25)21-22(19-10-6-7-11-20(19)30-21)31(26,27)24-16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-15,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWQCTUMZBTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, characterized by the presence of a sulfamoyl group and an ethyl ester. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4S2
  • Molecular Weight : 378.47 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. A study demonstrated that related sulfamoyl derivatives showed significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Activity

The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Preliminary studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors, potentially inhibiting their activity and leading to altered cellular responses.
  • Cellular Pathway Modulation : The compound may affect key signaling pathways that regulate cell growth and apoptosis, thus influencing cancer cell viability.

Case Studies

  • Anticancer Efficacy : A series of experiments conducted on various cancer cell lines indicated that derivatives of benzothiophene demonstrated cytotoxic effects, with IC50 values ranging from 10 to 30 µM. These results highlight the potential of such compounds in cancer therapy .
  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit the growth of pathogenic bacteria, with minimum inhibitory concentrations (MIC) reported between 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological ActivityStudy ReferenceObserved EffectIC50/MIC Values
Antimicrobial Inhibition of bacterial growthMIC: 5-20 µg/mL
Anticancer Induction of apoptosis in cancer cellsIC50: 10-30 µM

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ primarily in substituents on the sulfamoyl-linked phenyl ring. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-methyl C₁₈H₁₇NO₄S₂ 375.46 Screening compound in drug discovery
Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-bromo C₁₇H₁₄BrNO₄S₂ 440.33 Potential for cross-coupling reactions
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-fluoro-4-methyl C₁₈H₁₆FNO₄S₂ 393.45 Enhanced electronic effects due to fluorine
Target compound: Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-phenoxy C₂₃H₁₉NO₅S₂ 453.53 Larger aromatic system; potential improved receptor binding

Key Observations :

  • Substituent Effects: The 4-phenoxy group in the target compound increases steric bulk and aromaticity compared to smaller substituents (e.g., methyl, bromo). This may enhance π-π stacking interactions in biological systems .
  • Molecular Weight : The target compound has the highest molecular weight (453.53 g/mol), which could influence solubility and pharmacokinetic properties relative to lighter analogs like the methyl-substituted derivative (375.46 g/mol) .
  • Halogenated Analogs : The bromo-substituted variant (440.33 g/mol) may serve as a synthetic intermediate for further functionalization via Suzuki-Miyaura couplings , while the fluoro-methyl derivative (393.45 g/mol) leverages fluorine’s electronegativity for improved metabolic stability .

Crystallographic and Structural Insights

Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) are critical for confirming the three-dimensional configurations of these compounds . For instance:

  • The methyl-substituted analog’s crystal structure () would reveal bond angles and packing motifs distinct from the phenoxy-substituted target compound due to differences in substituent size and polarity.

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